(6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate
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Overview
Description
(6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is a complex organic compound that features a pyridine ring substituted with a bromine atom and a thiophene ring substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate typically involves multi-step organic reactions. One common method includes the bromination of pyridine followed by the introduction of a methyl group. The thiophene ring is chlorinated separately, and the two components are then coupled using difluoroacetate as a linking agent. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane or toluene to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions such as temperature, pressure, and pH is crucial to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dichlorothiophene share structural similarities and are used in similar applications.
Pyridine Derivatives: Compounds such as 6-bromopyridine are also structurally related and have comparable chemical properties.
Uniqueness
What sets (6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate apart is its combination of both pyridine and thiophene rings, along with the presence of bromine, chlorine, and fluorine atoms. This unique structure imparts distinct chemical reactivity and potential for diverse applications .
Properties
CAS No. |
2680536-04-1 |
---|---|
Molecular Formula |
C12H6BrCl2F2NO2S |
Molecular Weight |
417.1 |
Purity |
95 |
Origin of Product |
United States |
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